Guanosine 5'-triphosphate disodium salt

Übersicht

Beschreibung

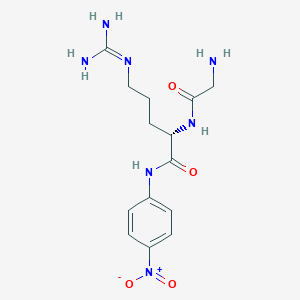

Guanosine 5’-triphosphate disodium salt, also known as GTP, is a purine trinucleotide . It serves as a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) . It is also an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA .

Molecular Structure Analysis

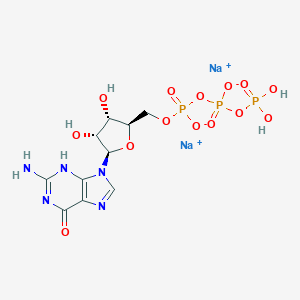

The molecular formula of Guanosine 5’-triphosphate disodium salt is C10H14N5Na2O14P3 . The IUPAC name is disodium; [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate .

Chemical Reactions Analysis

Guanosine 5’-triphosphate disodium salt is a substrate for the polymerase chain reaction, which can be used to amplify DNA sequences . It has been shown to inhibit the growth of bacterial cells by binding to the antibiotic thiostrepton . It also serves as a phosphoryl donor in protein synthesis and in signal transduction .

Physical And Chemical Properties Analysis

Guanosine 5’-triphosphate disodium salt is a white powder that is soluble in water . The recommended storage temperature is between -25 °C to -15 °C .

Wissenschaftliche Forschungsanwendungen

Phosphoryl Donor in Protein Synthesis

Guanosine 5’-triphosphate disodium salt (GTP) acts as a phosphoryl donor in protein synthesis . This means it provides the phosphate groups that are needed for the formation of phosphodiester bonds between amino acids, which are the building blocks of proteins.

Signal Transduction

GTP is involved in signal transduction as an activator of signal transducing G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell.

Energy-Rich Precursor in Biosynthesis

GTP serves as an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA . This means it provides the necessary energy for the formation of the nucleotide units that make up these two vital biomolecules.

Substrate for RNA Polymerases

GTP is a substrate for RNA polymerases . RNA polymerases are enzymes that produce primary transcript RNA, using a DNA strand as a template and GTP as a substrate.

Cell Signaling and Cycling

GTP is associated with guanine nucleotide exchange factors (GEFs) that are involved in cell signaling and cycling . These factors are responsible for activating G proteins, which in turn regulate various cellular processes.

Preparation of Modified Platination Reagents

Guanosine 5’-triphosphate disodium salt has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents . These reagents are used in various biochemical assays.

Inhibition of Transglutaminase

GTP has been used in in vitro inhibition of transglutaminase . Transglutaminase is an enzyme that catalyzes the formation of isopeptide bonds between proteins, and its inhibition can be important in studying certain biological processes.

Component in Aqueous Solutions for RNA Polymerase Transcription

GTP is used in the preparation of aqueous solutions for RNA polymerase transcription . This involves the synthesis of RNA from a DNA template, a crucial process in gene expression.

Wirkmechanismus

Target of Action

Guanosine 5’-triphosphate disodium salt (GTP) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , Genome polyprotein , and Rho-related GTP-binding protein RhoE .

Mode of Action

GTP acts as an activator of the signal transducing G proteins . It binds to these proteins and triggers a conformational change, allowing them to interact with other intracellular signaling molecules . This interaction results in the activation of various downstream signaling pathways .

Biochemical Pathways

GTP is involved in several biochemical pathways. It serves as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also essential for G protein-related signal transduction in second-messenger mechanisms . Furthermore, GTP is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis .

Pharmacokinetics

It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.

Result of Action

The activation of G proteins by GTP leads to the initiation of various cellular processes, including proliferation, differentiation, and activation of several intracellular kinase cascades . Moreover, GTP’s role as an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA contributes to the regulation of genetic information .

Action Environment

The action, efficacy, and stability of GTP can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the binding of GTP to its targets and its subsequent actions . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZIYLKEXVIRHJ-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine 5'-triphosphate disodium salt | |

CAS RN |

56001-37-7 | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)